![molecular formula C13H15N7O4S B2500396 3,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide CAS No. 1448075-69-1](/img/structure/B2500396.png)
3,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide" is a novel chemical entity that appears to be related to a class of compounds with potential antimicrobial properties. The related compounds synthesized and evaluated in the studies provided include isoxazolo[4,5-d]pyridazines and thiazolo[4,5-d]pyridazines, which have shown a broad spectrum of antibacterial activity, particularly against Gram-positive strains and the fungus Candida albicans . Additionally, sulfonamide derivatives of 5-substituted-3-methylisoxazole have been synthesized, indicating a methodological approach to creating such compounds . Sulfonamide isoxazolo[5,4-b]pyridines have also been synthesized and tested for antibacterial and antiproliferative activity, with some showing promising results . Lastly, 4'-oxazolyl biphenylsulfonamides have been studied as endothelin-A (ET(A)) receptor antagonists, revealing the versatility of sulfonamide derivatives in therapeutic applications .
Synthesis Analysis
The synthesis of related compounds involves several key steps, starting with the generation of isoxazole sulfonamides, followed by reactions with various amines or aldehydes to produce novel derivatives . For isoxazolo[4,5-d]pyridazines and thiazolo[4,5-d]pyridazines, the synthesis includes the incorporation of pharmacophores such as urea, thiourea, and sulfonylurea functionalities . The sulfonamide isoxazolo[5,4-b]pyridines are synthesized using classical and microwave methods, starting with aminoisoxazolo[5,4-b]pyridine and aryl sulfonic chlorides . The synthesis of 4'-oxazolyl biphenylsulfonamides involves the substitution of the biphenylsulfonamide with an oxazole ring, which significantly improves potency and metabolic stability .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of isoxazole and pyridazine rings, which are essential for their biological activity. The incorporation of sulfonamide groups is a common feature that contributes to the antimicrobial and receptor antagonist properties of these molecules . The structural determination of these compounds is typically achieved through elemental analysis and spectroscopic methods such as IR and NMR .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the formation of sulfonamides and the subsequent reactions with amines or aldehydes to introduce various substituents . The reactivity of these compounds is influenced by the presence of the isoxazole and pyridazine rings, as well as the sulfonamide group, which can participate in further chemical transformations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide" are not detailed in the provided papers, related compounds exhibit properties that are conducive to their biological activity. These properties include solubility, stability, and the ability to interact with biological targets such as bacteria and endothelin receptors . The antimicrobial activity is often assessed through growth inhibitory assays, and the receptor antagonistic properties are evaluated using binding activity studies .
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Properties
Research has demonstrated the antibacterial efficacy of novel heterocyclic compounds containing sulfonamido moieties. Azab, Youssef, and El-Bordany (2013) synthesized pyran, pyridine, and pyridazine derivatives, among others, showing significant antibacterial activity against several bacterial strains (Azab, Youssef, & El-Bordany, 2013). This research underscores the potential of sulfonamide-based compounds in developing new antibacterial agents.
Endothelin Receptor Antagonists
The study by Humphreys et al. (2003) highlighted the development of selective endothelin (ET) receptor antagonists, starting from a lead compound with extensive metabolism in preclinical animal species. By focusing on structure-activity and structure-metabolism studies, the researchers identified analogues with improved metabolic stability and pharmacokinetic properties, demonstrating the compound's potential as a therapeutic agent (Humphreys et al., 2003).
Hybrid Compounds with Varied Biological Activities
Ghomashi et al. (2022) reviewed the creation of sulfonamide hybrids, combining sulfonamides with different pharmacologically active heterocyclic moieties. This approach has led to compounds with a broad range of biological activities, including antimicrobial and potential antitumor properties (Ghomashi, Ghomashi, Aghaei, & Massah, 2022). Such hybrids represent a promising area for the development of new therapeutic agents.
Propriétés
IUPAC Name |
3,5-dimethyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O4S/c1-9-13(10(2)24-18-9)25(22,23)16-5-6-19-12(21)4-3-11(17-19)20-8-14-7-15-20/h3-4,7-8,16H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWERHMSPCVHNCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.